molecular formula C16H22N2O3 B8202608 Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate

Cat. No.: B8202608
M. Wt: 290.36 g/mol
InChI Key: CZDATOFWHLZNJH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Lanthanide Complexes : It is utilized in the synthesis and characterization of ternary complexes of lanthanide with 3,5-di-tert-butyl-gamma-resorcylic acid and different substitutes, enhancing the understanding of lanthanide coordination chemistry (Chu et al., 1999).

  • Intermediate for Protein Tyrosine Kinase Jak3 Inhibitor : It acts as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor CP-690550, contributing to the development of new therapeutic agents (Chen Xin-zhi, 2011).

  • Synthesis of Phosphorescent Compounds : The compound is used in synthesizing 4-aryl-substituted phenylpyridines, which can be used to tune the phosphorescent emission of complexes in the range of 502-560 nm, pertinent in materials science for optical applications (Davidson et al., 2016).

  • Quinazoline Antifolates Synthesis : It is used in the synthesis of quinazoline antifolates that inhibit thymidylate synthase, a critical enzyme in DNA synthesis, making it a potential candidate for cancer treatment research (Pawełczak et al., 1989).

  • Stereoselective Synthesis : It aids in the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles, contributing to the development of new chemical entities with potential therapeutic applications (Moskalenko & Boev, 2014).

  • Tert-butoxycarbonylation Reagent : It functions as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carb, crucial for protecting groups in organic synthesis (Saito et al., 2006).

  • Rapid Cascade Reactions : The compound is utilized in rapid cascade reactions to form various complex structures, demonstrating its versatility in organic synthesis (Ivanov, 2020).

  • Preparation of Diverse Piperidine Derivatives : Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate is a promising synthon for preparing diverse piperidine derivatives, essential for developing new chemical entities with potential pharmacological activities (Moskalenko & Boev, 2014).

Properties

IUPAC Name

tert-butyl 2-(pyridine-4-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-5-4-6-13(18)14(19)12-7-9-17-10-8-12/h7-10,13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDATOFWHLZNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromopyridine (3.60 g, 22.5 mmol) in THF (100 mL) at −78° C. was added n-BuLi (1.6 M in hexanes, 20.0 mL, 22.5 mmol) and stirred for 1.5 h. Added a solution of 1-N-Boc-4-cyanopiperidine (4.60 g, 21.9 mmol) in THF (50 mL) and stirred for 18 h whilst warming to room temperature. The reaction was diluted with water (400 mL) and extracted with EtOAc (2×400 mL). The combined organic extracts were dried over MgSO4, concentrated under vacuum and purified by column chromatography using 0 to 40% EtOAc in hexanes to afford 6 a clear pale yellow oil (1.01 g, 18%); 1H-nmr (400 MHz, CDCl3) δ 8.68 (d, J=5.0 Hz, 1H), 8.04 (d, J=8.0 Hz, 1H), 7.85 (td, J=8.0, 1.5 Hz, 1H), 7.48 (dd, J=8.0, 1.5 Hz, 1H), 4.21-4.07 (m, 2H), 4.02 (tt, J=11.0, 3.5 Hz, 1H), 2.93 (t, J=11.0 Hz, 2H), 1.89 (d, J=9.5 Hz, 2H), 1.71-1.60 (m, 2H), 1.48 (s, 9H); m/z 232.8 [M-tBu].
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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